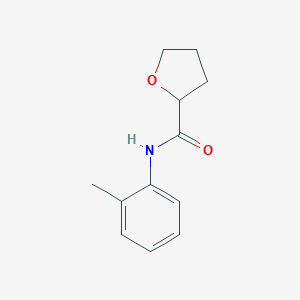

N-(2-methylphenyl)oxolane-2-carboxamide

Description

N-(2-methylphenyl)oxolane-2-carboxamide is a carboxamide derivative featuring an oxolane (tetrahydrofuran) ring linked to a 2-methylphenyl substituent. The oxolane ring contributes to conformational rigidity, while the 2-methylphenyl group may enhance lipophilicity, influencing bioavailability and receptor interactions. This article compares this compound with structurally related compounds, emphasizing physicochemical properties, synthesis, and functional implications.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-(2-methylphenyl)oxolane-2-carboxamide |

InChI |

InChI=1S/C12H15NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h2-3,5-6,11H,4,7-8H2,1H3,(H,13,14) |

InChI Key |

SNZMZAJJWCIAGD-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2CCCO2 |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 2-methylphenylamine with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or aromatic derivatives.

Scientific Research Applications

N-(2-methylphenyl)oxolane-2-carboxamide is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: Investigating its pharmacological properties and potential therapeutic applications.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(2-ethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido-2-oxoethyl nitrate (VM-7)

- Structure : Incorporates a biphenyl core, a nitrate ester, and a 2-ethylphenyl group.

- Molecular formula : C₂₄H₂₂N₂O₅ (MW: 418.15 g/mol) .

- Physicochemical properties: Melting point: 128–130 °C. IR peaks: 1220 cm⁻¹ (NO₂ stretch), 1700 cm⁻¹ (C=O), 3110–3249 cm⁻¹ (N–H) . NMR: Distinct aromatic proton signals (δ 6.18–7.95 ppm) and alkyl groups (δ 1.30–4.10 ppm) .

Tetrahydrofuranylfentanyl (THF-F)

- Structure : Combines an oxolane carboxamide with a piperidinyl-phenethyl pharmacophore.

- Molecular formula : C₂₃H₂₈N₂O₂ (MW: 364.48 g/mol) .

- Functional implications : A synthetic opioid agonist, THF-F binds to μ-opioid receptors, demonstrating potency comparable to fentanyl but with modified metabolic stability due to the oxolane moiety .

N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide (Y031-0700)

- Structure : Substitutes the phenyl group with a 5-propylthiadiazolyl ring.

- Molecular formula : C₁₀H₁₅N₃O₂S (MW: 241.31 g/mol) .

- Physicochemical properties :

- Functional implications : The thiadiazole ring may confer antimicrobial or pesticidal activity, as seen in agrochemical analogs .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthesis : VM-7 was synthesized in 65% yield via carboxamide coupling and nitration , while Y031-0700’s synthesis likely involves oxolane activation with thiadiazole amines .

- Bioactivity : THF-F’s opioid activity highlights the oxolane carboxamide’s role in modulating receptor affinity and metabolic stability .

- Analytical data : IR and NMR profiles (e.g., VM-7’s nitrate stretch at 1220 cm⁻¹) are critical for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.